Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Physicochemical Properties of o-Tolyl Acetate
Abstract
o-Tolyl acetate (IUPAC name: 2-methylphenyl acetate), a key aromatic ester, finds significant application in the flavor and fragrance industries and serves as a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, tailored for researchers, scientists, and professionals in drug development. The document elucidates the causal relationships behind its chemical behavior, details validated protocols for its synthesis, and outlines essential safety and handling procedures. All data is supported by authoritative references to ensure scientific integrity and trustworthiness.
Molecular Identity and Structure
o-Tolyl acetate, also known as o-cresyl acetate, is the ester formed from o-cresol and acetic acid. Its identity is unequivocally established by its CAS number and distinct molecular structure.
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Synonyms: o-Cresyl acetate, 2-Methylphenyl acetate, Acetic acid o-tolyl ester, 2-Acetoxytoluene[1][3]
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Molecular Weight: 150.17 g/mol [1]
The molecule consists of an acetate group attached via an ester linkage to the phenolic oxygen of o-cresol. The presence of the ortho-methyl group on the benzene ring sterically influences the reactivity and physical properties of the ester.
Caption: Molecular Structure of o-Tolyl Acetate (CAS 533-18-6).
Physicochemical Properties
The physical state and solubility of o-tolyl acetate are dictated by its molecular weight and the balance between its polar ester group and nonpolar aromatic ring. These properties are critical for its application in formulations and for predicting its behavior in various chemical processes.
| Property | Value | Source(s) |
| Physical State | Colorless to almost colorless clear liquid | [1][3][4] |
| Odor Profile | Powerful, fruity, medicinal odor; becomes sweet and floral upon dilution | [4][5] |
| Boiling Point | 208 °C at 760 mmHg | [1][3][6] |
| Density | 1.05 g/cm³ (at 20°C) | [3][6] |
| 1.046 - 1.053 g/mL | [1] | |
| Refractive Index | 1.50 (at 20°C) | [3] |
| 1.497 - 1.503 | [1] | |
| Flash Point | 84 °C (Calculated value) | [3][6] |
| Water Solubility | Insoluble; 1.1 g/L at 25°C | [1][3][4] |
| Solvent Solubility | Soluble in hot water and organic solvents like ethanol | [1][4] |
| Vapor Pressure | No data available | [6] |
| Melting Point | No data available | [6] |
The insolubility in cold water is a direct consequence of the large, nonpolar aromatic ring and methyl group, which dominate the molecule's character over the polar ester functionality. Its miscibility with organic solvents is consistent with the "like dissolves like" principle.[1][4]
Analytical and Spectroscopic Data
Spectroscopic analysis provides an unambiguous fingerprint for the identification and purity assessment of o-tolyl acetate. The key spectral features align with its known structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is characteristic. The aromatic protons typically appear as a complex multiplet in the range of δ 6.9-7.3 ppm. The methyl group on the benzene ring (Ar-CH₃) resonates as a singlet around δ 2.1-2.2 ppm, while the acetyl methyl group (-COCH₃) appears as a distinct singlet further downfield, around δ 2.2-2.3 ppm.[7]
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¹³C NMR: The carbon spectrum shows distinct signals for the carbonyl carbon (δ ~170 ppm), aromatic carbons (δ ~120-150 ppm), and the two methyl carbons (δ ~20 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental for identifying the key functional groups.[8]
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A strong, sharp absorption band is observed around 1760-1770 cm⁻¹ , which is characteristic of the C=O stretch of a phenyl ester. This frequency is higher than that of an alkyl acetate due to the electron-withdrawing nature of the phenyl ring.
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C-O stretching vibrations are present in the 1100-1300 cm⁻¹ region.
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C-H stretching from the aromatic ring and methyl groups appears around 2900-3100 cm⁻¹ .
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.
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The molecular ion peak (M⁺) is observed at m/z = 150 .[7]
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A prominent fragment is typically seen at m/z = 108 , corresponding to the loss of a ketene molecule (CH₂=C=O, 42 Da), resulting in the formation of an o-cresol radical cation.[7]
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A base peak may be observed at m/z = 43 , corresponding to the acetyl cation ([CH₃CO]⁺).
Synthesis and Reactivity
o-Tolyl acetate is most commonly synthesized via the esterification of o-cresol. This reaction exemplifies a standard method for forming phenyl esters.
Synthesis Workflow: Fischer Esterification
The esterification is typically achieved by reacting o-cresol with acetic anhydride or acetyl chloride, often in the presence of an acid or base catalyst. The use of acetic anhydride is common in laboratory and industrial settings.
Caption: General workflow for the synthesis of o-tolyl acetate.
Experimental Protocol: Synthesis from o-Cresol
This protocol describes a representative procedure for laboratory-scale synthesis.
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Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-cresol (1.0 eq) and acetic anhydride (1.1 eq).
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Causality: Using a slight excess of acetic anhydride ensures the complete conversion of the limiting reagent, o-cresol.
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Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
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Causality: The strong acid protonates the carbonyl oxygen of the acetic anhydride, making it a much more reactive electrophile for the nucleophilic attack by the phenolic oxygen of o-cresol.
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-
Reaction: Heat the mixture to reflux (approximately 140°C) for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold water to hydrolyze the excess acetic anhydride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Trustworthiness: This step is self-validating. The organic layer will contain the desired ester, while the aqueous layer will contain acetic acid and the sulfuric acid catalyst.
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-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to remove excess water).
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Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil by vacuum distillation to obtain pure o-tolyl acetate.
Applications
The primary application of o-tolyl acetate is as a fragrance and flavoring agent.[1][4] Its unique scent profile makes it a component in various formulations.
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Flavor Industry: It is used in trace amounts to impart fruity and sweet notes to flavors such as butter, caramel, cherry, and honey.[5]
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Fragrance Industry: Its sweet, floral, and slightly medicinal aroma is utilized in perfumes and other scented products.[9]
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Chemical Synthesis: It can serve as a starting material or intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other specialty chemicals.
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.
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Hazard Classification: o-Tolyl acetate is classified as a Category 4 Combustible Liquid.[6]
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Handling: Wear appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.[6] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, open flames, and other ignition sources.[6][10] Use in a well-ventilated area or under a fume hood.[6]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][10] Keep away from incompatible materials such as strong oxidizing agents.[6][10]
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Stability: The compound is stable under normal storage conditions.[6] However, as an ester, it can undergo hydrolysis back to o-cresol and acetic acid in the presence of strong acids or bases, or over extended periods with moisture.
References
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o-Cresyl acetate | C9H10O2 | CID 10778. (n.d.). PubChem, National Institutes of Health. [Link]
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P-tolyl acetate (CAS N° 140-39-6). (n.d.). ScenTree. [Link]
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p-Tolyl acetate (140-39-6). (n.d.). ChemSynthesis. [Link]
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p-Tolyl acetate. (n.d.). SpectraBase. [Link]
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CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. [Link]
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Safety Data Sheet - m-Tolyl acetate. (n.d.). JPharmachem. [Link]
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Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps. [Link]
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